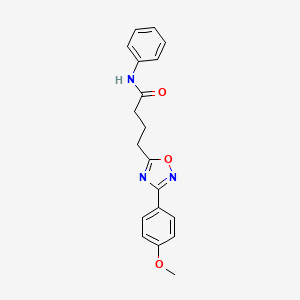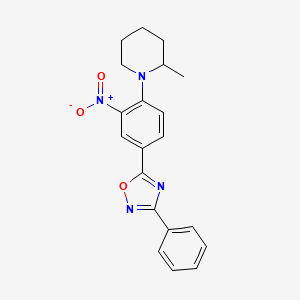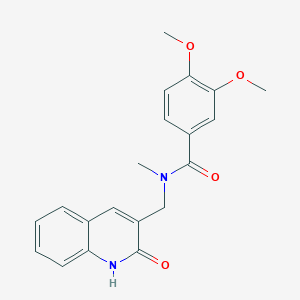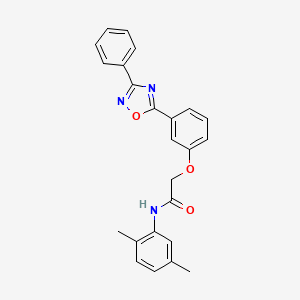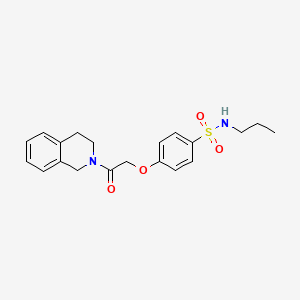
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, also known as PBNDS, is a chemical compound that has been the subject of numerous scientific studies over the past few decades. This compound has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
Applications De Recherche Scientifique
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for various diseases. For example, this compound has been found to have anti-inflammatory properties, which could make it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory compounds in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its anti-inflammatory properties, this compound has also been found to have antioxidant properties, which could make it a potential treatment for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide for lab experiments is its relatively low toxicity. This means that it can be used in a wide range of experiments without causing harm to the subjects or the researchers. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are many potential future directions for research on 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide. One promising area of research involves the use of this compound as a potential treatment for cancer. This compound has been found to have anti-cancer properties, and researchers are currently exploring its potential as a cancer treatment. Another potential future direction for research on this compound involves the development of new synthetic methods that could make it easier and more cost-effective to produce this compound on a large scale.
Conclusion
In conclusion, this compound is a chemical compound that has a wide range of potential applications in scientific research. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, and researchers are currently exploring its potential in a number of different areas. While there are still many unanswered questions about the mechanism of action and long-term effects of this compound, the future looks bright for this promising compound.
Méthodes De Synthèse
The synthesis of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dihydroisoquinoline with ethyl 2-bromoacetate to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl bromide. This intermediate is then reacted with sodium sulfonate to form the sulfonate ester, which is then reacted with propylamine to form the final product, this compound.
Propriétés
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-12-21-27(24,25)19-9-7-18(8-10-19)26-15-20(23)22-13-11-16-5-3-4-6-17(16)14-22/h3-10,21H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNCKRLYRKXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
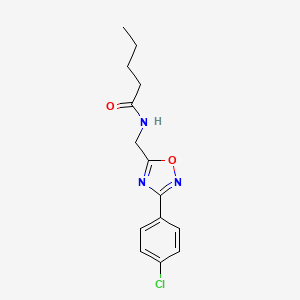



![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
